molecular formula C20H20N2O8S B13427886 (S)-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione

(S)-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione

Cat. No.: B13427886
M. Wt: 448.4 g/mol
InChI Key: MQKGPVSCBKQSDG-OAHLLOKOSA-N
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Description

4-Nitro Apremilast is a derivative of Apremilast, a small-molecule oral phosphodiesterase 4 (PDE4) inhibitor. Apremilast is primarily used in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis . The addition of a nitro group to Apremilast potentially modifies its chemical properties and biological activities, making 4-Nitro Apremilast an interesting compound for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro Apremilast involves several steps, starting from commercially available precursors. One common method includes the nitration of Apremilast using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid). The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent decomposition .

Industrial Production Methods

For industrial production, the synthesis of 4-Nitro Apremilast can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of safer nitrating agents and solvents can enhance the safety and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitro Apremilast can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Nitro Apremilast is similar to that of Apremilast, involving the inhibition of phosphodiesterase 4 (PDE4). This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn regulates the production of pro-inflammatory and anti-inflammatory mediators. The nitro group may enhance or modify the binding affinity and selectivity of the compound for PDE4, potentially leading to different biological effects .

Comparison with Similar Compounds

4-Nitro Apremilast can be compared with other PDE4 inhibitors such as:

Uniqueness

The presence of the nitro group in 4-Nitro Apremilast distinguishes it from other PDE4 inhibitors. This modification may result in unique pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy, selectivity, and safety .

Properties

Molecular Formula

C20H20N2O8S

Molecular Weight

448.4 g/mol

IUPAC Name

2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C20H20N2O8S/c1-4-30-17-10-12(8-9-16(17)29-2)15(11-31(3,27)28)21-19(23)13-6-5-7-14(22(25)26)18(13)20(21)24/h5-10,15H,4,11H2,1-3H3/t15-/m1/s1

InChI Key

MQKGPVSCBKQSDG-OAHLLOKOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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